
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.265. The purity is usually 95%.
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Scientific Research Applications
Targeting Gsα Proteins
One of the primary applications of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide is its role as an antagonist to constitutively active Gsα proteins. Research indicates that the compound effectively reduces elevated levels of cyclic adenosine monophosphate (cAMP) in cells expressing mutant Gsα alleles, such as Gs-R201H. This mutation is associated with disorders like McCune-Albright Syndrome and certain endocrine tumors, making the compound a promising candidate for targeted therapies in these conditions.
Case Study 1: Therapeutic Potential in Endocrine Disorders
In recent studies, this compound has been evaluated for its effectiveness in reducing cAMP levels in cell lines derived from patients with McCune-Albright Syndrome. The results indicated a significant decrease in abnormal signaling pathways, suggesting its potential as a therapeutic agent for this disorder.
Case Study 2: Selective Inhibition of Aberrant Signaling
Another study focused on the compound's ability to inhibit aberrant signaling pathways associated with various endocrine tumors. The findings demonstrated that treatment with this compound led to reduced proliferation rates in tumor cell lines expressing mutant Gsα proteins, further supporting its role as a targeted therapeutic agent.
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific protein functions related to various diseases. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from current research.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O4, with a molecular weight of approximately 262.26 g/mol. The compound features a furan ring and a pyridine derivative, which contribute to its unique reactivity and biological interactions .
Recent studies indicate that this compound acts primarily as an antagonist to constitutively active Gsα proteins. This is particularly relevant for mutant forms such as Gs-R201H, which are associated with conditions like McCune-Albright Syndrome and certain endocrine tumors. The compound has been shown to effectively reduce elevated cyclic adenosine monophosphate (cAMP) levels in cells expressing these mutant alleles, highlighting its potential as a targeted therapeutic agent.
Table 1: Summary of Biological Activity
Biological Activity | Target | Effect | Reference |
---|---|---|---|
Gsα Protein Antagonism | Mutant Gsα (e.g., Gs-R201H) | Reduces cAMP levels | |
Selective Binding | Mutant Gsα Proteins | Inhibits aberrant signaling | |
Potential Therapeutic Use | Endocrine Disorders | Targeted treatment options |
In Vitro Studies
In vitro experiments have demonstrated that this compound can selectively bind to mutant forms of Gsα proteins, which suggests a mechanism that allows for the inhibition of aberrant signaling pathways without significantly affecting normal physiological processes. This specificity is crucial for minimizing side effects in therapeutic applications.
Case Studies
A notable case study involved the application of this compound in cellular models expressing the Gs-R201H mutation. The results indicated a significant decrease in cAMP levels, affirming the compound's role as a selective antagonist. These findings pave the way for further exploration into its use as a treatment for diseases linked to Gsα mutations.
Future Directions
The ongoing research aims to elucidate the precise molecular mechanisms underlying the interactions between this compound and its biological targets. Understanding these interactions will be critical for developing effective therapeutic strategies targeting specific mutations associated with endocrine disorders and other related conditions.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-10(9-15-6-2-1-5-12(15)17)8-14-13(18)11-4-3-7-19-11/h1-7,10,16H,8-9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFFITHQJZBKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.